molecular formula C12H16N2O B571447 (R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide CAS No. 114883-84-0

(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide

Cat. No. B571447
M. Wt: 204.273
InChI Key: SOZQAONWQPHCPN-LLVKDONJSA-N
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Description

“®-1-Benzyl-pyrrolidine-2-carboxylic acid amide” is a type of amide . Amides are compounds with the functional group RnE(=O)xNR2, where n and x may be 1 or 2, E is some element, and each R represents an organic group or hydrogen . They are often considered derivatives of carboxylic acids, where the hydroxyl (-OH) group of the carboxylic acid is replaced by an amino (-NH2) group .


Synthesis Analysis

The synthesis of amides like “®-1-Benzyl-pyrrolidine-2-carboxylic acid amide” has been a topic of intense research . One common method involves reacting esters with alkali metal amidoboranes . Another approach involves the direct amidation of esters with amines .


Molecular Structure Analysis

Amides have a unique molecular structure. The nitrogen atom in amides can have a proton attached that is acidic enough to be attacked by a hydride . This step occurs before the nucleophilic addition of the hydride ion . The amide nitrogen has substituents other than hydrogen, we specify them using the prefix N- to avoid confusion .


Chemical Reactions Analysis

Amides undergo various chemical reactions. For example, they can be reduced to amines by LiAlH4 . They can also undergo transamidation reactions . The amide bond is one of the most fundamental functional group linkages and underpins the connectivity of basic biomolecules .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Solutions of amides in water usually are neutral—neither acidic nor basic .

Future Directions

The future directions of amide research are promising. Biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years . Artificial constructs, together with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . This could lead to new developments in the synthesis of amides .

properties

IUPAC Name

(2R)-1-benzylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZQAONWQPHCPN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl-pyrrolidine-2-carboxylic acid amide

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